molecular formula C9H8O4 B1298975 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 56671-28-4

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No. B1298975
CAS RN: 56671-28-4
M. Wt: 180.16 g/mol
InChI Key: FABBWECRHZNMDQ-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The specific structure of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid suggests that it is a cyclic compound with a carboxylic acid functional group attached to the benzofuran ring system.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including electrochemical synthesis. In one study, the electrochemical oxidation of 3,4-dihydroxybenzoic acid was investigated in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone as a nucleophile. This process led to the formation of a benzofuran derivative through a 1,4-(Michael) addition reaction under electro-decarboxylation conditions . Although the specific compound 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is not mentioned, the methodology could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The additional substituents and functional groups, such as the carboxylic acid in the compound of interest, influence the chemical behavior and properties of the molecule. The structure is typically elucidated using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nucleophilic addition and electrochemical reactions. The electrochemical study mentioned earlier demonstrates the potential for benzofuran derivatives to be synthesized through controlled electrochemical reactions . Additionally, the unexpected formation of a phthalide–carboxamide-bearing system from a 3,4-diaminoisocoumarine derivative indicates that benzofuran compounds can participate in complex transformations, which may include cyclization and rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would confer acidic properties and increase solubility in polar solvents. The electrochemical properties of such compounds can be studied using techniques like cyclic voltammetry and controlled-potential coulometry, which provide insights into their redox behavior . The specific properties of the compound would need to be determined experimentally, as the provided papers do not directly address this compound.

Scientific Research Applications

Synthesis Optimization

Pelipko et al. (2021) optimized the synthesis conditions for derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. Their research focused on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic СН-acids. The study used quantum chemical calculations to estimate possible reaction pathways, highlighting the compound's importance in synthetic chemistry (Pelipko et al., 2021).

Supramolecular Chemistry

Koner and Goldberg (2009) explored the supramolecular interaction synthons of 1-benzofuran-2,3-dicarboxylic acid, a related compound. This research demonstrated the compound's ability to form organometallic complexes and engage in significant intramolecular hydrogen bonding. It also highlighted its role in forming supramolecular adducts with various cations, emphasizing its potential in materials science and coordination chemistry (Koner & Goldberg, 2009).

Biological and Pharmacological Studies

While directly related studies on 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid in biological contexts were not found, research on similar compounds like 1-benzofuran-2,3-dicarboxylic acid by Titi and Goldberg (2009) and others demonstrate the potential of benzofuran derivatives in pharmacological applications. These studies often focus on the synthesis of novel compounds and exploring their potential interactions with biological systems, suggesting a wider scope for research and development in this field (Titi & Goldberg, 2009).

properties

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABBWECRHZNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351926
Record name 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

CAS RN

56671-28-4
Record name 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydro-4-oxobenzofuran- 3-carboxylic acid
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Synthesis routes and methods I

Procedure details

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid was prepared as follows: To a stirred solution of potassium hydroxide (28.06 g, 0.5 mol) in methyl alcohol (100 mL) under nitrogen at 0° C. was added dropwise a solution of cyclohexanedione (56.07 g, 0.5 mol) in methyl alcohol (100 mL). The mixture was stirred at 0° C. for 0.5 h, then a solution of ethyl bromopyruvate (66 mL, 0.525 mol) in methyl alcohol(100 mL) was added dropwise. After allowing the mixture to stir at ambient temperature for 17 h, a 50% aqueous sodium hydroxide solution (60 mL) was added dropwise and stirring continued an additional 7 h. After dilution with water, the solution was acidified and the methanol removed in vacuo. Ice water was added and the precipitate filtered and dried in vacuo to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid. m.p. 137°-138° C.
Quantity
28.06 g
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reactant
Reaction Step One
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56.07 g
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100 mL
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100 mL
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66 mL
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100 mL
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60 mL
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Synthesis routes and methods II

Procedure details

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is prepared according to the following procedure. Potassium hydroxide (345 g, 6.15 mol) is dissolved in methyl alcohol (1.2 L) then cooled in an ice water bath. A solution of cyclohexanedione (714 g, 6.15 mol) in methyl alcohol (1.2 L), dissolved using gentle heat, is added dropwise to the cold, stirred KOH solution over 2 h. A solution of ethyl bromopyruvate (1200 g, 6.15 mol) in methyl alcohol (1.5 L) is then added dropwise over 3 h. The reaction mixture is allowed to reach ambient temperature and stirred an additional 14.5 h. While cooling the reaction mixture via a water bath, a solution of sodium hydroxide (492 g, 12.4 mol) in water (984 mL) is added dropwise over 2.5 h. After stirring at ambient temperature for 15.5 h, the reaction mixture is cooled in an ice water bath, 500 g of ice added, and the resulting mixture is then acidified with concentrated hydrochloric acid (ca 1 L) to pH 1. The reaction mixture is concentrated in vacuo, 1 L of ice is added, and the precipitate filtered, washed with ice water (3×200 mL), and then dried in a vacuum oven at 75° C. to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (560 g). m.p. 137-138° C.
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
1.2 L
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solvent
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714 g
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reactant
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1.2 L
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1200 g
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1.5 L
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492 g
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reactant
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Quantity
984 mL
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[Compound]
Name
ice
Quantity
500 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Aranda, K Villalba, E Ravina… - Journal of medicinal …, 2008 - ACS Publications
The complex etiology of schizophrenia has prompted researchers to develop clozapine-related multitarget strategies to combat its symptoms. Here we describe a series of new 6-…
Number of citations: 39 pubs.acs.org
S Supajaruwong, S Porahong, A Wibowo… - … and Technology of …, 2023 - Taylor & Francis
Carbon dots (CDs) are a new class of nanomaterials exhibiting high biocompatibility, water solubility, functionality, and tunable fluorescence (FL) property. Due to the limitations of batch …
Number of citations: 7 www.tandfonline.com

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